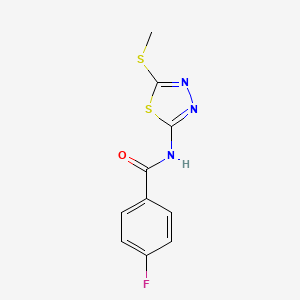

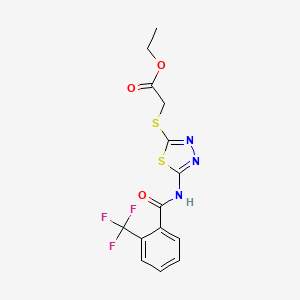

4-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound with a molecular formula C10H8FN3OS2. It is commonly used in scientific research due to its unique properties and structure.

Scientific Research Applications

Fluorescence Studies and Molecular Aggregation

Research demonstrates fluorescence effects in compounds related to 4-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide. For instance, Matwijczuk et al. (2018) studied dual fluorescence in methyl-1,3,4-thiadiazol-2-yl benzene derivatives, revealing that molecular aggregation and charge transfer effects significantly influence these fluorescence effects (Matwijczuk et al., 2018). Similarly, Matwijczuk et al. (2016) found that solvent effects on molecular aggregation significantly impact the fluorescence emission spectra of related compounds (Matwijczuk et al., 2016).

Anticancer Activity

Compounds with a thiadiazole scaffold, similar to this compound, have shown promising anticancer activity. Tiwari et al. (2017) synthesized a series of such compounds, which exhibited significant in vitro anticancer activity against several human cancer cell lines (Tiwari et al., 2017).

Antiviral Activity

Tatar et al. (2021) synthesized L-methionine-coupled 1,3,4-thiadiazole derivatives, which displayed activity against influenza A virus, suggesting potential antiviral applications for similar compounds (Tatar et al., 2021).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial properties. Desai et al. (2013) synthesized fluoro-benzamides containing thiazole, which showed substantial antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).

Nematocidal Activity

Liu et al. (2022) reported that 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, similar in structure to the compound , exhibited notable nematocidal activities, suggesting potential use in agricultural pest control (Liu et al., 2022).

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound interacts with SDH through hydrogen bonding and pi-pi interactions . These interactions inhibit the activity of SDH, thereby disrupting the energy production process in the cells .

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain . This leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .

Pharmacokinetics

The compound’s efficacy against various fungi suggests it has good bioavailability .

Result of Action

The inhibition of SDH by the compound leads to a decrease in ATP production. This results in energy deprivation in the cells, leading to their death . The compound has shown good antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum .

Properties

IUPAC Name |

4-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRFGWDTOWJAEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide](/img/structure/B2355145.png)

![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355152.png)

![Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2355159.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2355160.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)